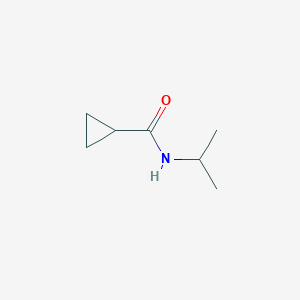
1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Descripción general
Descripción
1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one is an organic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a propan-2-one moiety. It is a useful research chemical with applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality.
Análisis De Reacciones Químicas
1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, strong bases, and electrophilic reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one involves its interaction with molecular targets and pathways. The presence of the nitro group and the pyrazole ring allows it to participate in various biochemical reactions. The compound can form hydrogen bonds and interact with proteins, affecting their function .
Comparación Con Compuestos Similares
1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1-(4-nitropyrazol-1-yl)acetone: Similar structure but with an acetone moiety instead of propan-2-one.
1-(4-nitropyrazol-1-yl)propan-2-ol: Similar structure but with a propan-2-ol moiety instead of propan-2-one.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro group and the propan-2-one moiety, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-nitropyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRYSOYVRXKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350577 | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32407-65-1 | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32407-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32407-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)






![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)

